molecular formula C17H15N3O2 B1672566 4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine CAS No. 102771-26-6

4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

Número de catálogo B1672566
Número CAS: 102771-26-6
Peso molecular: 293.32 g/mol
Clave InChI: LFBZZHVSGAHQPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine” is a chemical compound . It is also known as “1-(p-aminophenyl)-4-methyl-7,8-methylenedioxy-5h-2,3-benzodiazepine hydrochloride” and “GYKI 52466” among other names .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 494.5±55.0 °C at 760 mmHg, and a flash point of 252.8±31.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 1 freely rotating bond . Its polar surface area is 69 Å2 .

Aplicaciones Científicas De Investigación

Neuroprotection

GYKI-52466: has been studied for its neuroprotective properties, particularly in the context of pharmacological preconditioning . This process involves using the compound to induce a state of tolerance in neurons, allowing them to resist subsequent severe insults, such as those caused by ischemia or neurotoxicity. The compound’s ability to modulate AMPA receptors plays a crucial role in this protective mechanism.

Anticonvulsant Activity

The compound has shown promise as an anticonvulsant . It has been effective in various seizure models, including audiogenic seizures, maximal electroshock seizures, amygdala-kindled seizures, and chemoconvulsant-induced seizures. Its action as a non-competitive AMPA receptor antagonist contributes to its anticonvulsant properties.

Spinal Reflex Inhibition

In animal models, GYKI-52466 has been observed to inhibit spinal reflexes . Unlike classical benzodiazepines, it does not potentiate the inhibitory action of gamma-amino butyric acid (GABA) but directly affects excitatory processes in the spinal cord.

Potential in Treating Cocaine Addiction

Research suggests that GYKI-52466 may have therapeutic potential for treating cocaine addiction . Its role as an AMPA receptor antagonist could be beneficial in modulating the neurological pathways involved in addiction.

Skeletal Muscle Relaxation

As a 2,3-benzodiazepine, GYKI-52466 also exhibits skeletal muscle relaxant properties . This application could be particularly useful in conditions that require the reduction of muscle spasms or in the management of spasticity.

Cancer Research

GYKI-52466: has been implicated in cancer research, where glutamate antagonists like it have been shown to limit tumor growth . The compound’s ability to interfere with glutamate signaling could make it a candidate for exploring new cancer therapies.

Mecanismo De Acción

Target of Action

Gyki-52466, also known as 4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine, primarily targets the AMPA receptors . It acts as a non-competitive antagonist of these receptors . It also has some activity against kainate receptors .

Mode of Action

Gyki-52466 interacts with its targets by allosterically modulating the AMPA receptors . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in the receptor’s activity . It is a negative allosteric modulator , meaning it reduces the activity of the AMPA receptors .

Biochemical Pathways

The primary biochemical pathway affected by Gyki-52466 is the glutamatergic pathway . By antagonizing the AMPA receptors, Gyki-52466 reduces the excitatory effects of glutamate, the primary excitatory neurotransmitter in the nervous system .

Pharmacokinetics

This suggests it is well absorbed in the gastrointestinal tract and can cross the blood-brain barrier to exert its effects in the central nervous system .

Result of Action

The antagonism of AMPA receptors by Gyki-52466 leads to a reduction in the excitatory effects of glutamate . This results in anticonvulsant effects, making Gyki-52466 useful in the treatment of seizures . It also has neuroprotective properties, as it can protect neurons from the damaging effects of excessive glutamate stimulation .

Action Environment

The action of Gyki-52466 can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect AMPA receptors could potentially alter the effectiveness of Gyki-52466 . Additionally, factors such as the pH of the environment could potentially influence the ionization state of Gyki-52466, which could in turn affect its absorption and distribution .

Propiedades

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBZZHVSGAHQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145500
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

CAS RN

102771-26-6
Record name 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102771-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gyki 52466
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GYKI-52466
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 2
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 3
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 4
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 5
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 6
4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

Q & A

A: 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) acts as a non-competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. [, , , , ] Unlike competitive antagonists that directly block the glutamate binding site, 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) binds to a distinct allosteric site on these receptors. [, ] This binding prevents the opening of the ion channel associated with these receptors, thus inhibiting the flow of ions like sodium and calcium into the neuron. [] Consequently, neuronal excitation mediated by AMPA and kainate receptors is reduced. [] This inhibition of excitatory neurotransmission has been investigated for its potential in treating conditions associated with excessive glutamate activity, such as epilepsy, stroke, and neurodegenerative diseases. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.